1H-indol-2-yl(4-pyridinyl)methanol
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Overview
Description
1H-Indol-2-yl(4-pyridinyl)methanol is a compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-indol-2-yl(4-pyridinyl)methanol typically involves the formation of the indole and pyridine rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The pyridine ring can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
1H-Indol-2-yl(4-pyridinyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole or pyridine rings, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols .
Scientific Research Applications
1H-Indol-2-yl(4-pyridinyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activity, this compound is investigated for its use in drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl(4-pyridinyl)methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
1H-Indol-2-yl(4-pyridinyl)methanol can be compared to other compounds with similar structures, such as:
1H-Indole-3-carboxaldehyde: This compound features an indole ring with an aldehyde group at the 3-position.
2-(1H-Indol-3-yl)ethanol: This compound has an indole ring with an ethanol group at the 2-position.
4-(1H-Indol-3-yl)butanoic acid: This compound contains an indole ring with a butanoic acid group at the 4-position.
The uniqueness of this compound lies in its combination of the indole and pyridine rings, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
1H-indol-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-14(10-5-7-15-8-6-10)13-9-11-3-1-2-4-12(11)16-13/h1-9,14,16-17H |
InChI Key |
WAEMAMIDVZLDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C3=CC=NC=C3)O |
Origin of Product |
United States |
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